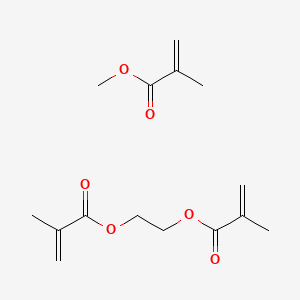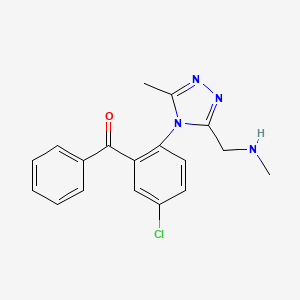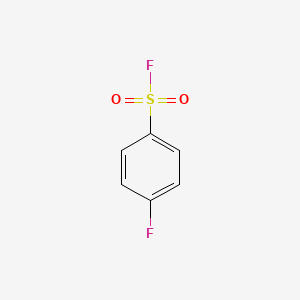![molecular formula C14H21ClN2O3 B1230698 2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide CAS No. 24789-03-5](/img/structure/B1230698.png)
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is a potent and irreversible beta-1 adrenoceptor antagonist. It is a modification of practolol and represents the first known selective, irreversible beta antagonist . This compound is primarily used in pharmacological research to study beta adrenoceptor subtypes and their cardioselective properties .
Preparation Methods
The synthesis of chloropractolol involves several steps. The starting material is typically practolol, which undergoes chlorination to introduce a chlorine atom into the molecule. The reaction conditions for this chlorination process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure
Chemical Reactions Analysis
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of chloropractolol.
Scientific Research Applications
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide has several scientific research applications:
Mechanism of Action
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide exerts its effects by irreversibly binding to beta-1 adrenoceptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in a decrease in heart rate and contractility, making it useful in the study of cardiovascular function . The molecular targets involved include the beta-1 adrenoceptors located in the heart and other tissues .
Comparison with Similar Compounds
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is unique compared to other beta adrenoceptor antagonists due to its irreversible binding and high selectivity for beta-1 adrenoceptors. Similar compounds include:
Practolol: A cardioselective beta-1 adrenoceptor antagonist but with reversible binding.
Propranolol: A non-selective beta adrenoceptor antagonist with reversible binding.
Atenolol: Another selective beta-1 adrenoceptor antagonist but with reversible binding.
This compound’s irreversible binding makes it particularly useful in long-term studies of beta adrenoceptor function and regulation .
Properties
CAS No. |
24789-03-5 |
|---|---|
Molecular Formula |
C14H21ClN2O3 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H21ClN2O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)17-14(19)7-15/h3-6,10,12,16,18H,7-9H2,1-2H3,(H,17,19) |
InChI Key |
HTVYZYZSMGPSAR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
Synonyms |
chloropractolol chloropractolol, (+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1230615.png)

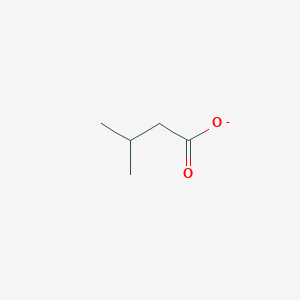
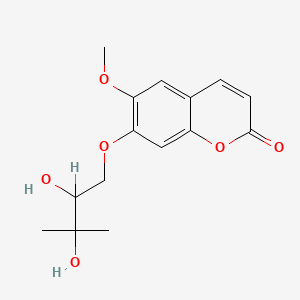
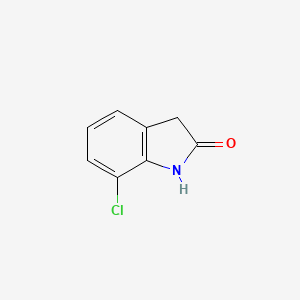
![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)
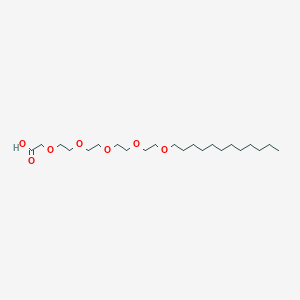
![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
![2-[1-(2-Methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile](/img/structure/B1230629.png)
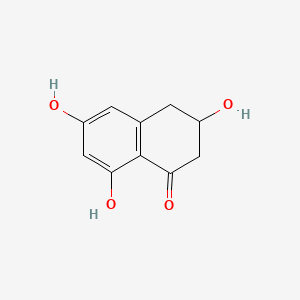
![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)
